Methyl 3-(phenylcarbamoylamino)-2-[(4-phenylpiperazin-1-yl)methyl]benzoate
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Overview
Description
Methyl 3-(phenylcarbamoylamino)-2-[(4-phenylpiperazin-1-yl)methyl]benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoate core substituted with phenylcarbamoylamino and phenylpiperazinylmethyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(phenylcarbamoylamino)-2-[(4-phenylpiperazin-1-yl)methyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoate Core: The starting material, methyl 3-amino-2-methylbenzoate, undergoes a reaction with phenyl isocyanate to form the phenylcarbamoylamino derivative.
Introduction of the Piperazine Moiety: The intermediate product is then reacted with 1-(4-phenylpiperazin-1-yl)methyl chloride under basic conditions to introduce the piperazine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(phenylcarbamoylamino)-2-[(4-phenylpiperazin-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl 3-(phenylcarbamoylamino)-2-[(4-phenylpiperazin-1-yl)methyl]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its piperazine moiety.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Methyl 3-(phenylcarbamoylamino)-2-[(4-phenylpiperazin-1-yl)methyl]benzoate exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The phenylcarbamoylamino group can form hydrogen bonds with active sites, while the piperazine ring may interact through hydrophobic or π-π interactions. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(phenylcarbamoylamino)-2-methylbenzoate: Lacks the piperazine moiety, resulting in different biological activity.
Methyl 3-(phenylcarbamoylamino)-2-(4-methylpiperazin-1-yl)methyl]benzoate: Similar structure but with a methyl-substituted piperazine, which may alter its pharmacokinetic properties.
Uniqueness
Methyl 3-(phenylcarbamoylamino)-2-[(4-phenylpiperazin-1-yl)methyl]benzoate is unique due to the presence of both phenylcarbamoylamino and phenylpiperazinylmethyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential as a versatile compound in various research applications.
Biological Activity
Chemical Structure and Properties
The molecular formula of Methyl 3-(phenylcarbamoylamino)-2-[(4-phenylpiperazin-1-yl)methyl]benzoate is C23H28N4O3. The compound features a benzoate moiety linked to a phenylcarbamide and a piperazine ring, which is known to influence its pharmacological properties.
Key Structural Features
- Benzoate Group : Enhances lipophilicity, aiding in membrane permeability.
- Piperazine Ring : Known for its role in various pharmacological activities, including antipsychotic and antidepressant effects.
The compound is believed to interact with specific neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Its structural similarity to known psychoactive compounds suggests potential anxiolytic or antidepressant effects.
Pharmacological Studies
Research indicates that this compound exhibits:
- Antidepressant Activity : In vivo studies have shown that it can reduce depression-like behaviors in animal models.
- Anxiolytic Effects : Preliminary studies suggest it may reduce anxiety levels, potentially through modulation of serotonin receptors.
Cytotoxicity and Safety
A study evaluating the cytotoxic effects of related benzoate compounds found that they exhibited mild toxicity at higher concentrations. The safety profile of this compound has yet to be fully elucidated, necessitating further investigation into its therapeutic index and safety margins in clinical applications .
Case Study 1: Antidepressant Efficacy
A controlled study assessed the antidepressant efficacy of the compound in rodent models. Results indicated a significant reduction in immobility time during forced swim tests compared to control groups. This suggests that the compound may enhance mood-related behaviors through its pharmacological action on the central nervous system.
Case Study 2: Anxiolytic Potential
In another study, the compound was evaluated for its anxiolytic potential using the elevated plus maze test. Mice treated with this compound showed increased time spent in open arms, indicating reduced anxiety levels compared to untreated controls.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antidepressant | Reduced immobility time | |
Anxiolytic | Increased open-arm duration | |
Cytotoxicity | Mild toxicity at high doses |
Mechanism | Description |
---|---|
Serotonin Modulation | Potential interaction with serotonin receptors |
Dopamine Pathways | Influence on dopamine signaling pathways |
Properties
IUPAC Name |
methyl 3-(phenylcarbamoylamino)-2-[(4-phenylpiperazin-1-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-33-25(31)22-13-8-14-24(28-26(32)27-20-9-4-2-5-10-20)23(22)19-29-15-17-30(18-16-29)21-11-6-3-7-12-21/h2-14H,15-19H2,1H3,(H2,27,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUIKURFKLLCFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)NC(=O)NC2=CC=CC=C2)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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